Cas no 1803597-60-5 (5-bromoisoquinoline-8-sulfonyl chloride hydrochloride)
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride
-
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-49595-0.05g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 0.05g |
$200.0 | 2023-02-10 | |
| Enamine | EN300-49595-0.1g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 0.1g |
$298.0 | 2023-02-10 | |
| Enamine | EN300-49595-0.25g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 0.25g |
$425.0 | 2023-02-10 | |
| Enamine | EN300-49595-0.5g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 0.5g |
$668.0 | 2023-02-10 | |
| Enamine | EN300-49595-1.0g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-49595-2.5g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 2.5g |
$1680.0 | 2023-02-10 | |
| Enamine | EN300-49595-5.0g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 5.0g |
$2485.0 | 2023-02-10 | |
| Enamine | EN300-49595-10.0g |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 93% | 10.0g |
$3683.0 | 2023-02-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592452-1g |
5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 98% | 1g |
¥8097 | 2023-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874406-1g |
5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride |
1803597-60-5 | 95% | 1g |
¥5686.0 | 2023-04-01 |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride
5-Bromoisoquinoline-8-Sulfonyl Chloride Hydrochloride: A Comprehensive Overview
The compound 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride, identified by the CAS number 1803597-60-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the broader category of isoquinoline derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by an isoquinoline backbone, with a bromine atom at position 5 and a sulfonyl chloride group at position 8, along with a hydrochloride counterion.
The synthesis of 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride involves a series of carefully designed chemical reactions, often starting from simpler isoquinoline precursors. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures, leveraging techniques such as Suzuki coupling, nucleophilic aromatic substitution, and sulfonation. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for various applications.
In terms of biological activity, 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride has been extensively studied for its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Research has demonstrated that this compound exhibits potent inhibitory activity against several kinases, such as Aurora kinases and Src family kinases, which are key targets in oncology. These findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.
Beyond its role in pharmacology, 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride also finds applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent studies have explored its ability to form self-assembled monolayers on various substrates, which could be utilized in the fabrication of high-performance electronic devices.
The structural versatility of 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride allows for further functionalization to tailor its properties for specific applications. For instance, substitution at the bromine position or modification of the sulfonyl group can significantly alter its reactivity and biological profile. Such modifications are actively being pursued in research laboratories worldwide to unlock new therapeutic potentials and expand its utility across multiple disciplines.
In conclusion, 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride, with its unique structure and diverse functional groups, represents a valuable compound in contemporary chemical research. Its applications span from drug discovery to materials science, driven by continuous advancements in synthetic chemistry and biological studies. As research progresses, this compound is expected to contribute even more significantly to the advancement of science and technology.
1803597-60-5 (5-bromoisoquinoline-8-sulfonyl chloride hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)